1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a 3-methylbutylamine moiety
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled conditions such as reflux or inert atmosphere .
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidine derivatives, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Another heterocyclic compound with distinct applications in materials science and medicinal chemistry.
The uniqueness of This compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H23N5 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H23N5/c1-12(2)7-8-19-17-16-10-22-23(18(16)21-11-20-17)15-6-5-13(3)14(4)9-15/h5-6,9-12H,7-8H2,1-4H3,(H,19,20,21) |
InChI Key |
MFVGGTAAKLNXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC(C)C)C |
Origin of Product |
United States |
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